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Compound of Interest

Compound Name: N-(chloroacetyl)-2-methylalanine
CAS No.: 95038-11-2
Cat. No.: B1285535
- 7

Physicochemical Profile

N-(Chloroacetyl)-2-methylalanine is a specialized building block used primarily in the
development of Targeted Covalent Inhibitors (TCIs) and peptidomimetics. Unlike standard
amino acids, the gem-dimethyl effect of the AIB core restricts conformational freedom, while the
chloroacetyl moiety serves as a "warhead" for irreversible binding.

Molecular Specifications
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Property

Value

Notes

IUPAC Name

2-(2-chloroacetamido)-2-

methylpropanoic acid

Common Name

N-(Chloroacetyl)-AlB

AIB = a-Aminoisobutyric acid

Molecular Formula

CeH10CINO3

Molecular Weight

179.60 g/mol

Average Mass

Monoisotopic Mass

179.035 g/mol

Essential for High-Res MS

identification

CAS Number

Not widely listed

Parent AIB: 62-57-7; Methyl
Ester: 52888-51-4

Physical State

White to off-white crystalline

solid

(Predicted based on AIB

derivatives)

Solubility

DMSO, DMF, Methanol

Poor solubility in non-polar

solvents

pKa (COOH)

~3.5-4.0

Predicted

Structural Significance

The molecule differs from a standard alanine derivative by the addition of a second methyl

group at the a-carbon.

« Steric Hindrance: The gem-dimethyl group creates significant steric bulk, protecting the

amide bond from proteolytic cleavage.

o Conformational Lock: AIB residues strongly favor

angles compatible with

-helices or

-helices, effectively "pre-organizing” peptides for receptor binding.
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Synthetic Methodology

Due to the steric hindrance of the AIB amine, standard coupling protocols can be sluggish. The
following protocol utilizes highly reactive chloroacetyl chloride under Schotten-Baumann
conditions to ensure complete conversion.

Reagents & Materials

o Substrate: 2-Aminoisobutyric acid (AIB)
o Acylating Agent: Chloroacetyl chloride (1.1 equiv)
o Base: 4M NaOH (aq) or DIPEA (organic route)

e Solvent: DCM/Water (biphasic) or dry THF

Step-by-Step Protocol (Biphasic Route)

» Dissolution: Dissolve AIB (10 mmol) in 4M NaOH (25 mmol) at 0°C. Ensure the solution is
homogenous.

o Acylation: Add Chloroacetyl chloride (11 mmol) dropwise over 20 minutes while vigorously
stirring. Critical: Maintain temperature <5°C to prevent hydrolysis of the chloroacetyl chloride.

e pH Maintenance: Monitor pH; if it drops below 9, add supplemental NaOH to maintain
basicity (required to keep the amine nucleophilic).

 Acidification: After 2 hours, carefully acidify the mixture to pH 2.0 using 1M HCI. The product
may precipitate or require extraction.

o Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
MgSOa4, and concentrate in vacuo.

o Recrystallization: Purify using EtOAc/Hexanes if necessary.

Synthesis Workflow Diagram
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Conditions

Temp: 0°C
Solvent: DCM/H20

S AmTOTabute Ac Nucleophilic Attack
-Aminoisobutyric Aci
(AB) (pH>9)
Tetrahedral Elimination of ClI- p-| N-(Chloroacety))-AlB
//—/-V Intermediate (Final Product)
Chloroacetyl Chloride

(Electrophile)

Click to download full resolution via product page

Caption: Biphasic synthesis route utilizing Schotten-Baumann conditions to overcome steric
hindrance.

Mechanism of Action: Covalent Warhead

In drug discovery, N-(chloroacetyl)-2-methylalanine is often incorporated into peptide ligands
to convert a reversible binder into a covalent inhibitor.

The "Cysteine Trap"

The chloroacetyl group acts as a weak electrophile. It is generally unreactive toward lysine or
histidine at physiological pH but reacts specifically with the thiolate anion of Cysteine residues
via an S_N2 mechanism.

o Selectivity: The reaction is driven by the high nucleophilicity of the thiolate (S-).

o Proximity Effect: The non-covalent affinity of the peptide backbone (enhanced by the AIB
helix induction) brings the warhead close to the target cysteine, increasing the effective
molarity and reaction rate.

Mechanistic Pathway
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Caption: Mechanism of covalent inhibition. The cysteine thiolate displaces the chloride ion,
forming a stable thioether bond.

Analytical Characterization

To validate the synthesis of N-(chloroacetyl)-2-methylalanine, the following analytical signals
are diagnostic.

Mass Spectrometry (LC-MS)

e Expected [M+H]*: 180.04 Da.

» Isotope Pattern: A distinct Chlorine isotope pattern will be visible.
o M (3°Cl): 100% intensity.
o M+2 (3’Cl): ~32% intensity.

o Note: This 3:1 ratio is the hallmark of successful chloroacetylation.

NMR Spectroscopy (*H NMR)

o Gem-dimethyl: A strong singlet integrating to 6H at ~1.5 ppm (characteristic of AIB).
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Chloroacetyl CHz: A singlet integrating to 2H at ~4.0-4.1 ppm.
o Shift: This peak is downfield due to the electron-withdrawing chlorine and carbonyl group.

Amide NH: A broad singlet (exchangeable) typically around 8.0-8.5 ppm.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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